molecular formula C8H13ClF3N B2866111 2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 2243509-08-0

2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride

Cat. No. B2866111
CAS RN: 2243509-08-0
M. Wt: 215.64
InChI Key: FZEXEGXZKGENKP-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2243509-08-0 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI Code for “2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride” is 1S/C8H12F3N.ClH/c9-8(10,11)7(12)4-5-1-2-6(7)3-5;/h5-6H,1-4,12H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of “2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride” is 215.65 . It is a powder at room temperature .

Scientific Research Applications

Pharmaceutical Research Applications

  • Amine Functionalization in Drug Metabolism : Amines, including bicyclic amines similar to 2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride, are key components in pharmaceuticals. Their functionalization can lead to various metabolites with different pharmacological activities. For instance, the metabolic fate of amitriptyline, a tricyclic antidepressant, involves amine functionalization, highlighting the importance of such structures in drug metabolism and the development of secondary amines and N-oxides as active or inactive forms of medication (Breyer-Pfaff, 2004).

Environmental Science Applications

  • Amine-Functionalized Sorbents for PFAS Removal : Amine-containing compounds, including those structurally related to 2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride, have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Their efficacy is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent morphology, offering a potential solution to water contamination issues (Ateia et al., 2019).

Material Science Applications

  • Corrosion Inhibitors : Quinoline and its derivatives, which share structural similarities with bicyclic amines, have been utilized as effective corrosion inhibitors for metals. These compounds adsorb on metal surfaces and form stable complexes, reducing corrosion rates. This application showcases the potential of bicyclic amines in protecting materials from degradation (Verma et al., 2020).

Safety and Hazards

The safety information available indicates that “2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)7(12)4-5-1-2-6(7)3-5;/h5-6H,1-4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEXEGXZKGENKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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